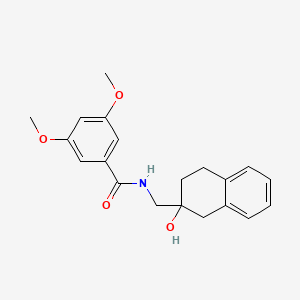

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide” is a synthetic compound . It contains 43 bonds in total, including 24 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, 1 tertiary alcohol, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound includes 41 atoms: 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It also contains a variety of bonds and groups, including aromatic bonds and a hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 307.393. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Aplicaciones Científicas De Investigación

Polyketide Biosynthesis and Modification

Polyketides, derived from the biosynthesis involving N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3,5-dimethoxybenzamide-like compounds, undergo various post-modification reactions. Research conducted on desert endophytic fungus Paraphoma sp. identified new polyketides, suggesting a biosynthetic pathway from polyketide synthesis with diverse modifications. This pathway's understanding could lead to advancements in the production and modification of valuable polyketides for medicinal and agricultural purposes (Li et al., 2018).

Antimicrobial Activity Exploration

Studies exploring the antimicrobial properties of metabolites related to this compound have been conducted. Although direct evidence of antimicrobial effects from these specific compounds is limited, research on similar metabolites from aquatic fungus Delitschia corticola and others has provided insights into the potential antimicrobial applications of naphthalene derivatives (Sun et al., 2011).

Sigma Receptor Binding and Antiproliferative Activity

Investigations into the binding affinity and selectivity of N-(6-methoxynaphthalen-1-yl) derivatives for sigma receptors have identified compounds with potent ligand activity, particularly for the sigma(1) receptor. These findings highlight the therapeutic potential of naphthalene derivatives in neuropharmacology and cancer therapy due to their antiproliferative activity in glioma cells, suggesting roles in tumor research and therapy (Berardi et al., 2005).

Supramolecular Assembly and Macroscopic Properties

Research on bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide chromophores, including those similar to this compound, has revealed the impact of structural variations on self-assembly and macroscopic properties. These studies contribute to the understanding of how subtle changes in molecular structure can influence the behavior and assembly of organic materials, with implications for materials science and nanotechnology (Molla & Ghosh, 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-17-9-16(10-18(11-17)25-2)19(22)21-13-20(23)8-7-14-5-3-4-6-15(14)12-20/h3-6,9-11,23H,7-8,12-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYBEYLYLMITLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Dimethylamino)phenyl]methylene}-3-quinuclidinone](/img/structure/B2732034.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one; trifluoroacetic acid](/img/structure/B2732039.png)

![Methyl 5-[(1-cyanocyclopropyl)carbamoyl]furan-3-carboxylate](/img/structure/B2732040.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2732048.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)